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Compound of Interest

Compound Name: Viomellein

Cat. No.: B1231364

Introduction

Viomellein, a dimeric naphthopyranone mycotoxin, has garnered significant interest within the
scientific community due to its potent biological activities, including its recently rediscovered
antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus.[1][2]
Produced by various species of Aspergillus and Penicillium, the accurate characterization of
Viomellein is crucial for research in natural product chemistry, drug development, and
toxicology. This document provides detailed application notes and experimental protocols for
the spectroscopic analysis of Viomellein using Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS), facilitating its unambiguous identification and quantification.

Spectroscopic Data of Viomellein

The structural elucidation of Viomellein relies on the comprehensive analysis of its
spectroscopic data. The following tables summarize the key *H and 3C NMR chemical shifts
and the major mass spectrometry fragmentation data.

Nuclear Magnetic Resonance (NMR) Data

The following table presents the 'H and 3C NMR chemical shift assignments for Viomellein,
typically recorded in deuterated chloroform (CDCIs).

Table 1: *H and 3C NMR Spectroscopic Data for Viomellein in CDCls
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Position H Chemical Shift (6, ppm)  **C Chemical Shift (6, ppm)
1 - 164.2
3 6.25 (s) 101.5
4 - 100.2
4a - 145.1
5 7.21(d, 7.5) 118.9
6 7.65 (t, 8.0) 136.5
7 7.52 (d, 8.5) 124.8
8 - 161.7
9 - 115.9
9a - 138.1
10 14.5 (s) -
10-OH - 162.3
3-CHs 2.25 (s) 20.4
1 - 165.8
3 6.40 (s) 102.1
4 - 98.7
4a' - 146.3
5 7.20 (d, 7.5) 118.6
6' 7.63 (t, 8.0) 136.1
7 7.50 (d, 8.5) 124.5
8' - 161.5
9 - 115.6
9a' - 138.5
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10'-OH 14.2 (s) -
3'-CHs 2.28 (s) 20.8
8-OCHs 3.95 (s) 56.5

Data compiled from analogous compounds and spectral databases. Precise shifts may vary
based on solvent and instrument conditions.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion,
confirming the elemental composition. Tandem mass spectrometry (MS/MS) reveals
characteristic fragmentation patterns useful for structural confirmation.

Table 2: High-Resolution Mass Spectrometry and Fragmentation Data for Viomellein

lon Type Calculated m/z Observed m/z Description

Protonated molecular

[M+H]* 563.1553 563.1548 )
ion
[M+Na]* 585.1373 585.1367 Sodium adduct
Cleavage of the
Fragment 1 301.0712 301.0709 o )
dimeric ether linkage
Loss of CO from
Fragment 2 273.0763 273.0759

Fragment 1

Further fragmentation
Fragment 3 259.0606 259.0601 of the
naphthopyranone core

Experimental Protocols

The following protocols outline the standardized procedures for the NMR and Mass
Spectrometric analysis of Viomellein isolated from fungal cultures.
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Protocol 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy

1. Sample Preparation: a. Accurately weigh 1-5 mg of purified Viomellein. b. Dissolve the
sample in approximately 0.6 mL of deuterated chloroform (CDCIs) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition: a. Instrument: A high-field NMR spectrometer (e.g., 400 MHz or
higher) equipped with a broadband probe. b. *H NMR:

e Pulse Sequence: Standard single-pulse (zg30).

e Spectral Width: 16 ppm.

e Acquisition Time: 2-3 seconds.

¢ Relaxation Delay: 2 seconds.

e Number of Scans: 16-64, depending on sample concentration. c. 3C NMR:

o Pulse Sequence: Proton-decoupled single-pulse (zgpg30).

e Spectral Width: 240 ppm.

e Acquisition Time: 1-2 seconds.

o Relaxation Delay: 2-5 seconds.

e Number of Scans: 1024-4096, depending on sample concentration. d. 2D NMR (COSY,
HSQC, HMBC):

o Utilize standard pulse programs and adjust parameters according to the instrument
manufacturer's recommendations for small molecules.

3. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays
(FIDs). b. Phase correct the spectra manually or automatically. c. Perform baseline correction.
d. Calibrate the *H spectrum to the TMS signal at 0.00 ppm. Calibrate the 13C spectrum to the
CDCls solvent peak at 77.16 ppm. e. Integrate the signals in the *H spectrum and pick peaks
for both 1H and 13C spectra.

Protocol 2: Liquid Chromatography-Mass Spectrometry
(LC-MS)

1. Sample Preparation: a. Prepare a stock solution of purified Viomellein in a suitable organic
solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. b. Dilute the stock
solution to a final concentration of 1-10 pg/mL with the initial mobile phase composition. c. Filter
the sample through a 0.22 um syringe filter before injection.
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2. LC-MS Analysis: a. LC System: A high-performance liquid chromatography (HPLC) or ultra-
high-performance liquid chromatography (UHPLC) system.

e Column: Areversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 pm).

» Mobile Phase A: Water with 0.1% formic acid.

» Mobile Phase B: Acetonitrile with 0.1% formic acid.

o Gradient: A suitable gradient from 10-95% B over 10-15 minutes.

e Flow Rate: 0.2-0.4 mL/min.

 Injection Volume: 1-5 pL. b. Mass Spectrometer: A high-resolution mass spectrometer (e.g.,
Q-TOF, Orbitrap).

 lonization Mode: Electrospray lonization (ESI) in positive mode.

e Capillary Voltage: 3.5-4.5 kV.

e Source Temperature: 120-150 °C.

e Desolvation Gas Flow: 8-12 L/min.

e Scan Range (MS1): m/z 100-1000.

o MS/MS: Data-dependent acquisition (DDA) of the top 3-5 most intense ions from the MS1
scan, using a collision energy ramp (e.g., 10-40 eV).

3. Data Processing: a. Process the raw data using the instrument manufacturer's software. b.
Extract the chromatogram for the expected m/z of Viomellein. c. Analyze the high-resolution
mass spectrum to determine the accurate mass and elemental composition. d. Interpret the
MS/MS fragmentation pattern to confirm the structure.

Visualizations
Biosynthetic Pathway of Viomellein

The biosynthesis of Viomellein is a complex process involving a series of enzymatic reactions.
The proposed pathway provides a roadmap for understanding its formation in fungi.[3]
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Caption: Proposed biosynthetic pathway of Viomellein.

General Antibacterial Mechanism of Action

Viomellein exhibits antibacterial activity, particularly against Gram-positive bacteria. While its
specific molecular target is under investigation, a common mechanism for antibacterial
compounds involves the disruption of the bacterial cell wall or membrane, leading to cell lysis.
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Caption: General mechanism of antibacterial action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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mass-spec-for-viomellein-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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